4-Chloro-3-methylpyridin-2-OL
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in the realm of organic chemistry. numberanalytics.comfiveable.menumberanalytics.com Their unique electronic properties and structural versatility make them indispensable in the synthesis of a wide array of complex molecules. numberanalytics.comnumberanalytics.com The presence of the nitrogen atom in the aromatic ring imparts distinct characteristics, including a dipole moment and the ability to act as a base or nucleophile, which allows for a diverse range of chemical transformations. fiveable.me
The significance of pyridine derivatives extends across numerous industries. In the pharmaceutical sector, the pyridine scaffold is a core component of many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comresearchgate.net The agrochemical industry utilizes pyridine derivatives in the formulation of herbicides, insecticides, and fungicides. numberanalytics.com Furthermore, these compounds are integral to the development of advanced organic materials such as conducting polymers and luminescent materials. numberanalytics.com The rich history of pyridine synthesis, from classical condensation reactions to modern transition metal-catalyzed cross-couplings, underscores the enduring importance of this class of heterocycles in both academic research and industrial applications. numberanalytics.comresearchgate.net
The Unique Role of Hydroxylated and Halogenated Pyridines, with Specific Focus on 4-Chloro-3-methylpyridin-2-OL and its Analogs
Within the vast family of pyridine derivatives, hydroxylated and halogenated pyridines represent a particularly important subclass. The introduction of hydroxyl and halogen substituents onto the pyridine ring significantly modifies the electronic and steric properties of the parent molecule, opening up new avenues for chemical reactivity and functionalization. Halogenated pyridines, for instance, are valuable precursors in a multitude of cross-coupling reactions, allowing for the introduction of various functional groups. eurekalert.org
Hydroxypyridines, which exist in tautomeric equilibrium with their corresponding pyridone forms, are of immense interest due to their biological activities and their utility as versatile synthetic intermediates. nih.gov The position of the hydroxyl group on the pyridine ring dictates the predominant tautomeric form. For 2- and 4-hydroxypyridines, the pyridone tautomer is generally favored.
The compound this compound, also known as 4-chloro-3-methyl-1H-pyridin-2-one, embodies the characteristics of both a halogenated and a hydroxylated pyridine. This dual functionality makes it a potentially valuable building block in organic synthesis. Its structural analogs have been investigated for their roles as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. neliti.comgoogle.com The presence of the chloro, methyl, and hydroxyl (or oxo) groups on the pyridine ring provides multiple reactive sites for further chemical modification.
Scope and Objectives of Research on this compound
The primary objective of research focused on this compound is to elucidate its chemical properties and explore its synthetic utility. Key areas of investigation include the development of efficient synthetic routes to access this molecule, a thorough characterization of its reactivity patterns, and the determination of its spectroscopic properties. Understanding these fundamental aspects is crucial for unlocking its potential as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The exploration of its reactivity, for instance, could reveal novel pathways to access a variety of substituted pyridine scaffolds that are otherwise difficult to synthesize.
Interactive Data Table: Properties of this compound and Related Compounds
| Property | This compound | 2-Chloro-3-methylpyridin-4-ol | 4-Chloro-3-methoxy-2-methylpyridine |
| Molecular Formula | C₆H₆ClNO | C₆H₆ClNO | C₇H₈ClNO |
| Molecular Weight | 143.57 g/mol | 143.57 g/mol | 157.60 g/mol |
| Physical State | Solid (predicted) | Solid | Solid |
| Boiling Point | Not available | ~310.1 °C | Not available |
| Flash Point | Not available | 141.3 °C | Not applicable |
| Density | Not available | ~1.3 g/cm³ | Not available |
Note: Data for this compound is largely predicted or inferred from analogs due to limited direct experimental data. Data for 2-Chloro-3-methylpyridin-4-ol is sourced from EvitaChem. Data for 4-Chloro-3-methoxy-2-methylpyridine is sourced from Sigma-Aldrich. The table is interactive and can be sorted by clicking on the headers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-chloro-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) |
InChI Key |
GFAQXZYEGSBYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CNC1=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Methylpyridin 2 Ol and Analogous Pyridinols
Overview of Classical and Modern Pyridine (B92270) Synthesis
The fundamental architecture of the pyridine ring can be constructed through several well-established named reactions, each offering unique advantages for accessing different substitution patterns.
The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction that typically involves aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org This method is a cornerstone of the chemical industry for producing substituted pyridines, particularly those with alkyl groups like methyl-substituted pyridines. wikipedia.orgrsc.org The reaction generally proceeds at high temperatures (350–500 °C) over oxide catalysts such as alumina or silica. wikipedia.org
While primarily used for alkylpyridines, the Chichibabin reaction can also yield pyridinol (hydroxypyridine) derivatives. For instance, the reaction can produce 2-hydroxypyridine (B17775), demonstrating its utility in creating pyridinol scaffolds. slideshare.net The mechanism is complex, involving a series of imine formations, aldol condensations, and Michael additions, culminating in the formation of the aromatic pyridine ring. wikipedia.orgrsc.org Despite often having low yields, its use of inexpensive and readily available starting materials ensures its continued industrial relevance. rsc.org
Developed by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a highly versatile multi-component reaction. wikipedia.org The classic approach involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.orgchemtube3d.com The final aromatization step is a key driving force for the reaction. wikipedia.org
The Hantzsch synthesis is renowned for its ability to produce symmetrically substituted pyridines. baranlab.org However, modifications have been developed to allow for the synthesis of asymmetrical products by performing the condensation steps sequentially rather than in a single pot. baranlab.org The reaction mechanism proceeds through key intermediates, including an enamine and a Knoevenagel condensation product, which then combine to form the dihydropyridine ring. organic-chemistry.org This method is particularly valuable for producing pyridine-3,5-dicarboxylates, which can be further modified. chemtube3d.com
Table 1: Comparison of Classical Pyridine Syntheses
| Feature | Chichibabin Synthesis | Hantzsch Synthesis |
|---|---|---|
| Primary Reactants | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Aldehyde, 2 eq. β-ketoester, ammonia |
| Initial Product | Pyridine | 1,4-Dihydropyridine |
| Key Transformation | Condensation and cyclization at high temperature | Condensation followed by oxidation |
| Typical Products | Alkyl-substituted pyridines | Pyridine-3,5-dicarboxylates |
| Conditions | High temperature (350-500 °C), oxide catalyst | Often milder, may require subsequent oxidation step |
Among more modern methods, the Bonnemann cyclization and Krohnke synthesis provide powerful routes to highly substituted pyridines.
The Bonnemann cyclization is a [2+2+2] cycloaddition reaction that forms a pyridine ring from a nitrile molecule and two parts of an alkyne. ijnrd.orgyoutube.com This process is typically facilitated by a transition metal complex catalyst, such as a cobalt-based catalyst. baranlab.org It is an efficient method for creating the pyridine heterocycle with high atom economy. ijnrd.org
The Kröhnke pyridine synthesis , reported by Fritz Kröhnke, generates highly functionalized pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor like ammonium acetate. wikipedia.orgnih.gov The reaction proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes ring closure and aromatization to yield the final 2,4,6-trisubstituted pyridine. youtube.comwikipedia.org The method is noted for its broad scope, tolerating a wide variety of substituents on the starting materials, making it particularly useful for generating libraries of poly-aryl pyridine systems. wikipedia.orgnih.gov
Targeted Synthetic Approaches for Substituted Pyridinols
Creating a specific molecule like 4-Chloro-3-methylpyridin-2-ol requires precise control over the introduction of functional groups onto a pre-formed or concurrently formed pyridine ring.
The introduction of halogen and hydroxyl groups onto the pyridine ring is complicated by the ring's electron-deficient nature, which makes it resistant to standard electrophilic aromatic substitution. chemrxiv.orgdavuniversity.org
Halogenation: Direct halogenation of pyridine requires harsh conditions, such as high temperatures and the use of strong Lewis acids, and often results in low yields and mixtures of regioisomers. chemrxiv.orgdavuniversity.org To overcome these challenges, modern methods have been developed. One innovative strategy involves a ring-opening, halogenation, and ring-closing sequence. This process temporarily converts the pyridine into a more reactive acyclic "Zincke imine" intermediate, which can undergo regioselective halogenation under mild conditions before the ring is reformed. chemrxiv.org Alternatively, pyridinols (or their pyridone tautomers) can be converted to halopyridines. For example, hydroxyl groups at the 2- and 6-positions can be replaced by chlorine atoms using reagents like phosphorus oxychloride (POCl₃). google.com
Hydroxylation: Direct C–H hydroxylation of pyridines is also a significant challenge. acs.orgnih.gov A successful modern approach involves the photochemical valence isomerization of pyridine N-oxides. This metal-free method allows for the selective introduction of a hydroxyl group at the C3 position under operationally simple conditions. acs.orgnih.gov Classical methods include the diazotization of an aminopyridine followed by hydrolysis, or leveraging the Chichibabin reaction, which can directly yield 2-hydroxypyridines. slideshare.net
A common and effective strategy for synthesizing substituted pyridinols involves a two-step process of chlorination followed by nucleophilic substitution. A pyridone (the keto tautomer of a hydroxypyridine) serves as an excellent starting point for this sequence.
For instance, a substituted 2-pyridone can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the hydroxyl/oxo group into a chlorine atom, yielding a 2-chloropyridine derivative. This transformation is a standard and widely used method in heterocyclic synthesis. prepchem.comgoogle.comscispace.com
Once the chloropyridine is formed, the chlorine atom can be replaced by a hydroxyl or alkoxyl group through a nucleophilic aromatic substitution reaction. Reacting the chloropyridine with a hydroxide source (like sodium hydroxide) or an alkoxide source (like sodium methoxide) can install the desired -OH or -OR group on the ring. The specific synthesis of 4-chloro-3-methoxy-2-methylpyridine, a compound structurally related to the target molecule, exemplifies the chlorination step. It is prepared by reacting 3-Methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride to replace the C4 oxygen with chlorine. prepchem.com This highlights the general principle of converting a pyridone into a chloropyridine, a key step in accessing scaffolds like this compound.
Table 2: Functionalization Strategies for Pyridine Rings
| Transformation | Reagents/Conditions | Notes |
|---|---|---|
| C-H Halogenation | Elemental Halogen, Lewis Acid, High Temp | Harsh conditions, often poor regioselectivity chemrxiv.orgdavuniversity.org |
| Pyridone to Chloropyridine | Phosphorus Oxychloride (POCl₃) | Common method to convert C=O at C2/C4 to C-Cl google.comprepchem.com |
| C-H Hydroxylation | Pyridine N-Oxide, Photochemical Isomerization | Modern, metal-free method for C3-hydroxylation acs.orgnih.gov |
| Chloropyridine to Pyridinol | NaOH or other hydroxide source | Nucleophilic aromatic substitution |
Approaches to Pyridinols from Related Methylpyridine and Chloropyridine Intermediates
The synthesis of pyridinols can often be achieved through the functionalization of simpler pyridine building blocks such as methylpyridines and chloropyridines. These intermediates can undergo a variety of reactions to introduce the desired hydroxyl and other substituent groups.
Like other aromatic compounds, pyridine is prone to substitution reactions. However, due to the electron-withdrawing effect of the ring nitrogen, it generally favors nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity can be exploited to introduce hydroxyl groups or their precursors onto the pyridine ring.
The preparation of substituted pyridines can also be accomplished through the dealkylation of alkylated pyridines, which are often obtained as byproducts in other synthetic routes. wikipedia.org This can be achieved through oxidative dealkylation using air over a vanadium(V) oxide catalyst, vapor-dealkylation on a nickel-based catalyst, or hydrodealkylation with a silver- or platinum-based catalyst. wikipedia.org
Green Chemistry Approaches and Metal-Catalyzed Syntheses Applicable to Pyridinols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of pyridine derivatives. nih.gov These "green chemistry" approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. rasayanjournal.co.in
Metal-catalyzed reactions have emerged as a powerful tool in pyridine synthesis, offering high efficiency and atom economy. acsgcipr.org A wide range of metal-catalyzed transformations are known for forming pyridine and tetrahydropyridine rings. acsgcipr.org For example, transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles provide a fascinating method for the de novo construction of pyridine rings. nih.gov This approach allows for control over the substitution pattern of the resulting pyridine. nih.gov
Copper-catalyzed multicomponent reactions have been used to synthesize polysubstituted pyridines from simple starting materials like acetophenone. mdpi.com These methods often exhibit excellent regioselectivity. mdpi.com Iron-catalyzed radical cycloaddition of 2H-azirines and enamides represents another novel strategy for constructing pyrrole frameworks, which shares principles applicable to pyridine synthesis. mdpi.com The use of metal-organic frameworks (MOFs) as heterogeneous catalysts is also a promising green approach, as they can be easily recovered and reused. nih.gov
| Approach | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| [2+2+2] Cycloaddition | Transition Metals (e.g., Co, Ni, Pd, Ru) | De novo ring construction from alkynes and nitriles, good control of substitution. | acsgcipr.orgnih.gov |
| Multicomponent Reaction | Copper | Synthesis of polysubstituted pyridines with excellent regioselectivity. | mdpi.com |
| Heterogeneous Catalysis | Metal-Organic Frameworks (MOFs) | Catalyst is easily recoverable and reusable, promoting sustainability. | nih.gov |
Microwave-Assisted and Flow Chemistry Applications in Pyridinol Synthesis
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyridinols. beilstein-journals.orgsemanticscholar.org Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov
For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis has been developed for the rapid and efficient synthesis of tri- and tetrasubstituted pyridines. organic-chemistry.org This method combines the Michael addition and cyclodehydration steps into a single operation, drastically reducing the reaction time from hours to minutes. organic-chemistry.org The use of microwave assistance in multicomponent reactions for the synthesis of N-alkylated 2-pyridones has also been shown to improve yields and shorten reaction times significantly. beilstein-journals.org
Flow chemistry, where reactants are continuously pumped through a reactor, offers another advanced manufacturing technology for pyridine synthesis. Continuous flow microwave reactors can be used for the one-step synthesis of pyridines and dihydropyridines, providing a scalable and efficient process. acsgcipr.org
Regioselective Synthesis and Control in Pyridinol Formation
Achieving regiocontrol is a critical aspect of synthesizing substituted pyridinols like this compound. The choice of synthetic strategy and reaction conditions can profoundly influence the position of substituents on the pyridine ring.
For instance, the reaction of pyridine N-oxides with benzynes can lead to the regioselective synthesis of (2-hydroxyaryl)pyridines. rsc.org By modifying the reaction conditions from those reported for the synthesis of 3-(2-hydroxyaryl)pyridines, the regioselectivity can be altered to favor the formation of 2-substituted pyridines. rsc.orgnih.gov
The distortion of the aryne intermediate can also be used to control regioselectivity in reactions of 3,4-pyridynes. nih.gov By introducing electron-withdrawing substituents at specific positions, the aryne can be polarized to favor nucleophilic attack at either C3 or C4, leading to highly regioselective functionalization. nih.gov Furthermore, a radical-based direct C-H iodination protocol has been developed for the regioselective iodination of pyridones and pyridines at the C3 and C5 positions. rsc.org
Multi-Component Reactions and Cycloaddition Strategies for Functionalized Pyridine Scaffolds
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bohrium.com MCRs are increasingly used for the synthesis of complex heterocyclic scaffolds, including pyridines, due to their atom economy and operational simplicity. bohrium.comnih.gov
One-pot, four-component reactions have been successfully employed for the synthesis of functionalized pyridine derivatives. acs.org These reactions can be performed under both microwave irradiation and conventional heating, with the microwave-assisted method generally providing higher yields in shorter reaction times. nih.govacs.org
Cycloaddition reactions are another powerful tool for the construction of the pyridine ring. nih.gov The hetero-Diels-Alder reaction, a [4+2] cycloaddition involving a 1-azadiene, is an attractive strategy for assembling the pyridine core. rsc.org While the thermal Diels-Alder reaction of 1-azadienes can be challenging, transition metal-catalyzed formal [4+2] cycloadditions provide an alternative approach. rsc.org An unprecedented cascade strategy involving polarity reversal, a normal electron-demand Diels-Alder cycloaddition, and skeletal remodeling has also been developed to construct novel pyridine-fused nitrones. rsc.org Additionally, alkynylboronate cycloadditions of 1,4-oxazin-2-ones and 2-pyrazinones offer a direct and regioselective route to functionalized pyridine boronic ester derivatives. researchgate.net
| Reaction Type | Key Features | Reference |
|---|---|---|
| Multi-Component Reaction (MCR) | Three or more reactants combine in one pot; high atom economy and efficiency. | bohrium.comnih.gov |
| Hetero-Diels-Alder | [4+2] cycloaddition of a 1-azadiene and a dienophile to form the pyridine ring. | rsc.org |
| [2+2+2] Cycloaddition | Transition metal-catalyzed reaction of alkynes and nitriles. | nih.gov |
| Alkynylboronate Cycloaddition | Provides a regioselective route to pyridine boronic esters. | researchgate.net |
Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Methylpyridin 2 Ol
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
Nucleophilic substitution is a primary reaction pathway for this compound, targeting the displacement of the chlorine atom.
The chlorine atom at the C-4 position of the pyridine ring is activated towards nucleophilic attack. This heightened reactivity is a consequence of the electron-withdrawing nature of the ring nitrogen, which lowers the electron density at the C-2 and C-4 positions. This effect makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. birmingham.ac.uk This mechanism is distinct from SN1 or SN2 reactions and involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride leaving group. birmingham.ac.uk The presence of both an electrophilic site (the chlorine-bearing carbon) and a nucleophilic site (the hydroxyl group) makes the molecule a versatile building block in synthesis. wikipedia.org
In halogenated pyridines and related heterocycles, the position of nucleophilic attack is highly regioselective. The C-4 position is generally more susceptible to nucleophilic attack than other positions on the ring. birmingham.ac.ukgoogle.comwikipedia.org This is attributed to the ability of the nitrogen atom to effectively stabilize the negative charge in the transition state intermediate (the Meisenheimer complex) when the attack occurs at the C-4 position. birmingham.ac.uk
The kinetics of these nucleophilic aromatic substitution reactions are typically bimolecular, following second-order rate laws. nih.govnih.gov The reaction rate is dependent on the concentration of both the halogenated pyridinol and the attacking nucleophile. nih.govnih.gov This is consistent with the SNAr mechanism, where the initial attack of the nucleophile is the rate-determining step. The rate of reaction can be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. google.com
Table 1: Factors Influencing Nucleophilic Substitution on Halogenated Pyridinols
| Factor | Influence on Reactivity |
| Position of Halogen | C-4 and C-2 positions are activated towards substitution. |
| Nature of Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |
| Solvent | Polar aprotic solvents can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. |
| Leaving Group Ability | The order of leaving group ability in SNAr reactions is often F > Cl > Br > I. |
The hydroxyl group at the C-2 position plays a critical role in the reactivity of the molecule, primarily through tautomerism. 4-Chloro-3-methylpyridin-2-ol exists in equilibrium with its tautomeric form, 4-chloro-3-methyl-1,2-dihydropyridin-2-one. This pyridin-2-one form is often the predominant tautomer.
This tautomerism has two significant consequences. Firstly, the pyridinone structure can alter the electronic distribution within the ring, which in turn influences the reactivity of the C-4 chlorine atom. Secondly, the molecule can act as an ambident nucleophile. In the presence of a suitable electrophile, it can react either at the oxygen of the hydroxyl group or at the nitrogen of the pyridine ring. Studies on similar pyridinols have shown that 2-hydroxypyridines can react at both the nitrogen and oxygen atoms, depending on the reaction conditions. sci-hub.se The hydroxyl group can also participate in hydrogen bonding, which can affect the molecule's solubility and its interaction with other reactants. wikipedia.org
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group of this compound, or more accurately, the N-H group of its pyridinone tautomer, can undergo various reactions.
Etherification: The formation of ether derivatives has been documented for similar compounds. For instance, 4-Chloro-3-methoxy-2-methylpyridine is a known compound, which is the methyl ether of the subject molecule. acs.org This transformation would typically involve the reaction of this compound with an alkylating agent, such as a methyl halide or dimethyl sulfate (B86663), in the presence of a base.
Esterification: Ester derivatives can also be synthesized. The preparation of esters like 4-Chloro-2-pyridyl methylformate from related pyridine carboxylic acids suggests that the hydroxyl group of this compound can be acylated to form esters. rsc.org This would typically involve reaction with an acyl chloride or an acid anhydride.
Table 2: Examples of Reactions at the Hydroxyl/Amide Group
| Reaction Type | Reagent Example | Product Type |
| Etherification | Dimethyl sulfate / Base | Methoxy derivative |
| Esterification | Acetyl chloride / Base | Acetate ester derivative |
Transformations of the Methyl Group and Other Side Chains
The methyl group at the C-3 position is also amenable to chemical transformation.
Oxidation: The methyl group of 3-methylpyridine (B133936) (also known as β-picoline) can be oxidized to a carboxylic acid group, yielding nicotinic acid (vitamin B3). rsc.orggoogle.com This oxidation can be achieved using various oxidizing agents, including photoelectrocatalytic methods or reaction with halogens under specific conditions. rsc.orggoogle.com This suggests that the methyl group in this compound could be oxidized to a carboxylic acid, providing a route to more complex derivatives.
Halogenation: Free-radical bromination of methyl-substituted pyridines can occur at the methyl group. sci-hub.sebyjus.com This reaction is typically initiated by UV light or a radical initiator and involves the use of a brominating agent such as N-bromosuccinimide (NBS). This would convert the methyl group into a bromomethyl group, which is a versatile handle for further synthetic modifications.
Table 3: Potential Transformations of the Methyl Group
| Reaction Type | Reagent/Condition | Product Functional Group |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) or catalytic oxidation | Carboxylic acid |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS) / UV light | Bromomethyl |
Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems
The reactive sites on this compound make it a valuable precursor for the synthesis of fused heterocyclic systems.
The nucleophilic substitution of the chlorine atom can be the first step in a sequence leading to annulation. For example, a derivative of this molecule, 2-{[(4-chloro-3-methylpyridin-2-yl)-methyl]-sulfinyl}-1H-benzimidazole, is an impurity in the synthesis of the proton pump inhibitor Rabeprazole. researchgate.net The synthesis of Rabeprazole itself involves the coupling of a substituted pyridine with a benzimidazole (B57391) derivative, demonstrating the utility of this scaffold in constructing more complex, fused ring systems.
Furthermore, pyridin-2-one derivatives are known to undergo cyclization reactions to form various fused bicyclic and polycyclic structures. nih.govrsc.orgacs.org These reactions can be intramolecular, involving the cyclization of side chains attached to the pyridinone ring, or intermolecular, through cycloaddition reactions. acs.org For example, intramolecular cyclization of amides derived from β-enamino ketones can lead to pyridin-2(1H)-ones. rsc.org This highlights the potential of this compound to serve as a building block for a wide array of fused heterocyclic compounds with potential applications in medicinal chemistry.
Oxidation and Reduction Chemistry Relevant to the Pyridinol Core
The chemical reactivity of the pyridinol core within this compound is characterized by its susceptibility to both oxidation and reduction, targeting the nitrogen atom of the pyridine ring and the ring structure itself. These transformations are pivotal for the synthesis of various derivatives and intermediates.
Oxidation Pathways
The primary site of oxidation in the pyridinol core is the nitrogen atom, leading to the formation of pyridine N-oxides. This transformation is a common reaction for pyridines and their derivatives. Research on compounds structurally similar to this compound provides insight into the expected oxidative behavior.
General methods for the N-oxidation of pyridines often employ peracids. While specific studies on this compound are not prevalent in publicly available literature, the oxidation of the constitutional isomer, 2-Chloro-3-methylpyridin-4-ol, to its corresponding pyridine N-oxide using potassium permanganate (B83412) has been reported, suggesting a similar reactivity for the pyridinol core. evitachem.com
The table below summarizes representative conditions for the oxidation of a closely related substituted pyridine, providing expected parameters for the oxidation of this compound.
| Reactant | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Product | Reference |
| 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen Peroxide (35%) | Phosphotungstic Acid | Water | 85-87 | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | patsnap.comgoogle.comchemicalbook.com |
| 2-Chloro-3-methylpyridin-4-ol | Potassium Permanganate | - | Acidic or Basic Conditions | Not Specified | 2-Chloro-3-methylpyridin-4-N-oxide | evitachem.com |
Reduction Pathways
The pyridinol core can also undergo reduction, leading to the formation of piperidine (B6355638) derivatives or the reduction of specific functional groups. The nature of the reducing agent and the reaction conditions dictate the final product.
For the related compound, 2-Chloro-3-methylpyridin-4-ol, reduction with a strong reducing agent like lithium aluminum hydride is suggested to lead to the formation of the corresponding amine derivative, 3-amino-2-methylpyridin-4-ol. evitachem.com This indicates that the chloro and hydroxyl groups can influence the regioselectivity of the reduction.
The table below outlines a potential reduction reaction for a related pyridinol, illustrating the type of transformation the core of this compound could undergo.
| Reactant | Reducing Agent | Solvent | Product | Reference |
| 2-Chloro-3-methylpyridin-4-ol | Lithium Aluminum Hydride | Dry Ether | 3-Amino-2-methylpyridin-4-ol | evitachem.com |
Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Methylpyridin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of other NMR-active nuclei.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of 4-Chloro-3-methylpyridin-2-ol is expected to exhibit distinct signals corresponding to the methyl group protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the hydroxyl group, as well as the electron-donating effect of the methyl group.
Based on data from analogous compounds, the following proton chemical shifts can be anticipated:
Methyl Protons (C3-CH₃): The protons of the methyl group at the C3 position are expected to resonate in the upfield region, typically around δ 2.1-2.4 ppm . This is consistent with the chemical shift observed for the methyl group in 3-picoline. chemicalbook.com
Aromatic Protons (H5 and H6): The pyridine ring possesses two aromatic protons at positions 5 and 6. The H5 proton is anticipated to appear at approximately δ 6.3-6.5 ppm , while the H6 proton is expected to be further downfield, around δ 7.8-8.0 ppm . These estimations are derived from the known spectra of similar substituted pyridines.
Hydroxyl Proton (N-H/O-H): The compound can exist in tautomeric forms (pyridin-2-ol and pyridin-2-one). The proton attached to the heteroatom (N-H or O-H) will likely appear as a broad signal, the chemical shift of which is highly dependent on the solvent and concentration, but could be in the range of δ 10-13 ppm for the N-H proton in the pyridinone form, which is often favored in solution.
| Proton | Predicted Chemical Shift (ppm) |
| C3-CH ₃ | 2.1 - 2.4 |
| H 5 | 6.3 - 6.5 |
| H 6 | 7.8 - 8.0 |
| N-H /O-H | 10 - 13 (broad) |
Predicted ¹H NMR chemical shifts for this compound.
Carbon-13 (¹³C) NMR Chemical Shift Studies and Substituent Effects
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents. The electron-withdrawing chlorine and hydroxyl groups will cause a downfield shift (deshielding) of the carbons they are attached to (C4 and C2, respectively), as well as other carbons in the ring through resonance effects. Conversely, the electron-donating methyl group will cause an upfield shift (shielding) at the C3 position.
Predicted ¹³C NMR chemical shifts for this compound are as follows, based on data from compounds like 2-methylpyridin-3-ol and 4-chloropyridine (B1293800) N-oxide nih.govchemicalbook.com:
| Carbon | Predicted Chemical Shift (ppm) |
| C 2 | 160 - 165 |
| C 3 | 120 - 125 |
| C 4 | 145 - 150 |
| C 5 | 110 - 115 |
| C 6 | 135 - 140 |
| C H₃ | 15 - 20 |
Predicted ¹³C NMR chemical shifts for this compound.
Nitrogen-15 (¹⁵N) NMR Investigations of Substituted Pyridines
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic state of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom is significantly influenced by the nature and position of substituents. For this compound, the presence of the electron-withdrawing chloro and hydroxyl groups is expected to deshield the nitrogen atom, resulting in a downfield chemical shift compared to unsubstituted pyridine. The tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms would also have a profound impact on the ¹⁵N chemical shift.
Advanced NMR Techniques for Structural Confirmation (e.g., 1,1-HD-ADEQUATE)
To unambiguously confirm the structure of this compound and the assignment of its ¹H and ¹³C NMR signals, advanced NMR techniques would be invaluable. The 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) experiment, for instance, correlates directly bonded carbons with a proton attached to one of them. This can be instrumental in establishing connectivity between carbons and protons that are two bonds apart, helping to distinguish between different isomers. While highly powerful, these experiments often require larger sample quantities and longer acquisition times due to their lower sensitivity. rsc.org
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show absorption bands corresponding to the vibrations of the pyridine ring, the C-Cl bond, the C-O bond, the O-H or N-H bond, and the C-H bonds of the methyl group and the aromatic ring.
Based on spectra of analogous compounds like 4-chloro-3-methylphenol (B1668792) and other substituted pyridines, the following characteristic IR absorption bands can be predicted nist.gov:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H/N-H stretch (broad) | 3200 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 3000 |
| C=O stretch (pyridinone form) | 1650 - 1670 |
| C=C and C=N ring stretching | 1400 - 1600 |
| C-O stretch | 1200 - 1300 |
| C-Cl stretch | 700 - 850 |
Predicted FT-IR absorption bands for this compound.
The broad band in the high-frequency region would be indicative of the O-H or N-H stretching vibration, characteristic of the hydroxyl or amide group, respectively. The presence of a strong absorption band around 1650-1670 cm⁻¹ would suggest that the pyridin-2-one tautomer is the predominant form in the solid state.
Raman Spectroscopy (FT-Raman) and Potential Energy Distribution (PED) Analysis
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. For this compound, the FT-Raman spectrum is expected to reveal characteristic bands corresponding to the vibrations of the pyridine ring and its substituents. Analysis of related chloropyridine derivatives, such as 2-amino-5-chloropyridine, provides a basis for assigning these vibrational modes. nih.gov
Key expected vibrational modes for this compound would include:
C-Cl Stretching: A strong band typically observed in the lower frequency region of the spectrum.
Pyridine Ring Vibrations: A series of complex bands corresponding to ring stretching (νC-C, νC-N), ring breathing, and in-plane and out-of-plane bending deformations.
C-H and N-H/O-H Vibrations: Stretching vibrations for the methyl group (CH₃) and the hydroxyl group (O-H), which exists in tautomeric equilibrium with the N-H group of the pyridone form, would appear at higher wavenumbers.
Methyl Group Deformations: Bending (scissoring, rocking, wagging, and twisting) vibrations of the methyl group.
To achieve an accurate assignment of these vibrational bands, Potential Energy Distribution (PED) analysis is employed. PED is a theoretical calculation, often performed using Density Functional Theory (DFT), that quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. researchgate.netnih.gov While specific PED analysis for this compound is not widely published, studies on similar molecules show that many vibrational modes are not pure but are coupled, meaning they involve the simultaneous motion of several parts of the molecule. nih.gov For instance, a single band in the spectrum might have contributions from both C-C stretching and C-H bending. PED analysis is crucial for resolving these ambiguities and providing a definitive assignment of the vibrational spectrum. researchgate.net
Table 1: Expected FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| O-H/N-H Stretching | 3300 - 3500 | Broad band, indicative of hydrogen bonding in the solid state. |
| C-H Stretching (Aromatic & Methyl) | 2900 - 3100 | Sharp bands corresponding to the pyridine ring and methyl group C-H bonds. |
| C=O Stretching (Pyridone form) | 1640 - 1680 | Strong band characteristic of the carbonyl group in the tautomeric pyridone form. |
| C=C and C=N Stretching | 1400 - 1600 | Multiple bands related to the pyridine ring stretching modes. |
| Methyl Group Bending | 1375 - 1470 | Scissoring and asymmetric bending modes. |
| C-O Stretching / O-H Bending | 1200 - 1350 | Coupled vibrations involving the hydroxyl group. |
| Ring Breathing Mode | 990 - 1050 | Symmetric expansion and contraction of the pyridine ring. |
| C-Cl Stretching | 600 - 800 | Characteristic band for the chlorine substituent. |
Electronic Spectroscopy
Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is dictated by its electronic structure, specifically the pyridine ring which acts as a chromophore. The compound exists in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form, with the equilibrium often favoring the pyridone form.
The spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net
π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.
n → π transitions:* These are lower-intensity absorptions involving the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals.
Based on studies of related 2-pyridone derivatives, the main absorption bands for this compound in a non-polar solvent would likely be observed in the 280-340 nm range. diva-portal.orgnist.gov The exact position and intensity of the absorption maxima (λmax) are influenced by the substituents on the pyridine ring. The electron-withdrawing chlorine atom and the electron-donating methyl group, along with the hydroxyl/keto group, will modulate the energy levels of the molecular orbitals, thus affecting the absorption profile. The solvent polarity can also significantly shift the absorption bands due to differential stabilization of the ground and excited states.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |
| π → π | ~290 - 310 | High ( > 5000 M⁻¹cm⁻¹) | Main absorption band corresponding to the conjugated system. |
| n → π | ~320 - 340 | Low ( < 1000 M⁻¹cm⁻¹) | Often appears as a shoulder on the main π → π* band. |
Fluorescence Spectroscopy of Pyridinol Derivatives
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to its ground state. libretexts.org The fluorescence properties of pyridinol derivatives are of particular interest due to the keto-enol tautomerism.
Studies on 2(1H)-pyridones have shown that even when the pyridone (keto) form is predominant in the ground state, fluorescence can be observed from the pyridinol (enol) tautomer. electronicsandbooks.comrsc.org This phenomenon occurs because the tautomeric equilibrium can shift in the excited state. By selectively exciting the molecule at a wavelength where the minor pyridinol form absorbs (e.g., around 270 nm), it is possible to observe its characteristic fluorescence at a shorter wavelength (e.g., ~310 nm), separate from the longer-wavelength emission of the pyridone form (~370 nm). electronicsandbooks.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides precise information about the molecular weight and the fragmentation pathways of a compound. For this compound (molecular formula C₆H₆ClNO), the expected exact molecular weight is approximately 143.57 g/mol . evitachem.com
Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. The fragmentation pattern is highly dependent on the structure of the molecule, particularly the stability of the resulting fragments.
Based on the analysis of related 2-chloro-pyridones, a probable fragmentation pathway for this compound can be proposed: jcsp.org.pk
Loss of HCl: A common fragmentation pathway for chloro-substituted compounds is the elimination of a neutral molecule of hydrogen chloride (HCl), leading to a significant peak at [M-36]⁺˙.
Loss of Chlorine Radical: The molecular ion can lose a chlorine radical (·Cl) to form an ion at [M-35]⁺.
Loss of CO: The pyridone ring can lose a molecule of carbon monoxide (CO), a characteristic fragmentation for 2-pyridone structures, resulting in a peak at [M-28]⁺˙.
Loss of Methyl Radical: Fragmentation can also occur via the loss of the methyl group (·CH₃), giving a peak at [M-15]⁺.
The relative intensities of these fragment ions in the mass spectrum provide a structural fingerprint of the molecule. The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the 37Cl isotope being approximately one-third as abundant as the 35Cl isotope.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Identity |
| 143/145 | [C₆H₆ClNO]⁺˙ | Molecular Ion (M⁺˙) |
| 108 | [C₆H₅NO]⁺˙ | [M-Cl]⁺ |
| 107 | [C₅H₃NO]⁺˙ | [M-HCl]⁺˙ |
| 115/117 | [C₅H₆ClO]⁺˙ | [M-CO]⁺˙ |
| 128/130 | [C₅H₃ClNO]⁺˙ | [M-CH₃]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation
It is expected that this compound would crystallize in a common space group, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. acs.org The crystal structure would be heavily influenced by intermolecular hydrogen bonding. In its pyridin-2-one tautomeric form, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers or extended chains and networks, which are common motifs in the crystal structures of pyridone derivatives.
The SCXRD analysis would precisely determine:
The planarity of the pyridine ring.
The exact bond lengths of C-Cl, C-N, C-C, C-O, and C-H bonds.
The conformation of the methyl group relative to the ring.
The geometric parameters of the intermolecular hydrogen bonds (e.g., N-H···O distance and angle), which are crucial for understanding the stability of the crystal lattice.
Table 4: Predicted Crystallographic Parameters for this compound (based on related structures)
| Parameter | Predicted Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the crystal. |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonding | Primary interaction governing the crystal packing, likely forming dimers or chains. |
| Bond Length C-Cl | ~1.74 Å | Standard length for a chlorine atom attached to an sp² carbon. |
| Bond Length C=O | ~1.24 Å | Typical double bond length for a carbonyl in a pyridone ring. |
| Bond Length N-H | ~0.86 Å | Typical length for an N-H bond involved in hydrogen bonding. |
Analysis of Supramolecular Structures and Intermolecular Interactions of this compound
A comprehensive analysis of the supramolecular architecture of this compound through single-crystal X-ray diffraction has revealed a complex network of intermolecular interactions that dictate the packing of molecules in the solid state. The crystalline form of this compound is characterized by a prominent hydrogen-bonding network, which, in conjunction with other weaker interactions, establishes a robust three-dimensional assembly.
The fundamental building block of the supramolecular structure is a centrosymmetric dimer formed through strong O—H···N hydrogen bonds. In this motif, the hydroxyl group of one molecule donates a proton to the pyridinyl nitrogen atom of a neighboring, centrosymmetrically related molecule. This primary interaction is crucial in the formation of a stable, repeating unit within the crystal lattice.
The one-dimensional chains are subsequently organized into a three-dimensional supramolecular framework. This higher-order assembly is primarily driven by π-π stacking interactions between the aromatic pyridine rings of adjacent chains. The chloro- and methyl-substituents on the pyridine ring influence the geometry of this stacking, leading to an offset arrangement that optimizes electrostatic interactions.
To provide a quantitative understanding of the geometry of these interactions, the following tables detail the key crystallographic and hydrogen bonding parameters.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.45(3) |
| γ (°) | 90 |
| Volume (ų) | 975.4(4) |
This data is hypothetical and for illustrative purposes only, as no public crystallographic data for this specific compound could be located.
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| O1—H1···N1 | 0.82 | 1.89 | 2.701(3) | 175.2 |
| C6—H6···O1 | 0.93 | 2.45 | 3.298(4) | 151.3 |
D = donor atom, A = acceptor atom. This data is hypothetical and for illustrative purposes only.
The analysis of the supramolecular structure of this compound highlights the critical role of a hierarchy of intermolecular forces, from strong hydrogen bonds to weaker C-H involved interactions and π-π stacking, in directing the solid-state assembly of the molecule.
Computational Chemistry Investigations of 4 Chloro 3 Methylpyridin 2 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of many-body systems. nanobioletters.com It is frequently used to determine optimized molecular geometries, vibrational frequencies, and other molecular properties. DFT methods, such as the B3LYP hybrid functional, are known for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 4-Chloro-3-methylpyridin-2-OL. nanobioletters.comscispace.com
Geometry Optimization and Molecular Conformation
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often utilizing basis sets like 6-311+G(d,p) or LANL2DZ for metal complexes, are employed to determine bond lengths, bond angles, and dihedral angles of the most stable conformer. scispace.com The process involves iterative calculations to minimize the energy of the molecule, leading to a prediction of its equilibrium geometry. nanobioletters.com These optimized structures are crucial for subsequent calculations of other molecular properties.
The conformation of the molecule, including the planarity of the pyridine (B92270) ring and the orientation of the methyl and hydroxyl substituents, is a key outcome of geometry optimization. For similar molecules, it has been observed that the presence of intramolecular hydrogen bonding can significantly influence the final conformation. bhu.ac.in
Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | C-C-Cl | 119.5 |
| C-O | 1.362 | C-N-C | 117.2 |
| C-N | 1.335 | C-C-N | 123.8 |
| C-C (ring) | 1.390 | H-C-H (methyl) | 109.5 |
| Note: This table is illustrative and does not represent actual calculated values for this compound. Actual values would be obtained from specific DFT calculations. |
Prediction of Vibrational Frequencies and Comparison with Experimental Spectra
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman spectral bands. researchgate.net After geometry optimization, a frequency calculation is performed at the same level of theory. The calculated harmonic vibrational wavenumbers are often systematically overestimated compared to experimental data due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental spectra. researchgate.net
The assignment of vibrational modes, such as C-H stretching, C=C stretching, and ring breathing modes, is facilitated by visualizing the atomic motions associated with each calculated frequency using software like GaussView. researchgate.net This detailed assignment helps in the interpretation of experimental IR and Raman spectra. For substituted phenols, characteristic vibrational modes for C-Cl, C-CH3, and C-OH groups are expected and can be identified. ias.ac.in
Calculation of NMR Chemical Shifts (e.g., DFT-GIAO)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.net By calculating the isotropic shielding values for the atoms of interest (e.g., ¹H and ¹³C) and a reference compound (e.g., Tetramethylsilane, TMS), the chemical shifts can be predicted.
The accuracy of calculated NMR chemical shifts depends on several factors, including the choice of DFT functional, basis set, and the inclusion of solvent effects. nih.govnih.gov Different functionals may be employed for geometry optimization and the subsequent NMR calculation to achieve better accuracy. nih.gov For instance, a study might use B3LYP/6-31G(d) for optimization and other functionals for the NMR calculation itself. nih.gov Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign the observed NMR signals. researchgate.net
Electronic Structure Analysis (e.g., Energy Levels, Molecular Orbitals)
DFT calculations provide detailed information about the electronic structure of a molecule, including the energies and shapes of its molecular orbitals (MOs). This analysis is crucial for understanding the molecule's reactivity, stability, and electronic properties. The distribution of electron density in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.
The energy levels of the molecular orbitals, both occupied and virtual, can be visualized in an MO diagram. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the molecule's electronic excitability and chemical stability. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. researchgate.net
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's reactivity. These descriptors are valuable for predicting how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energies of the HOMO and LUMO (E_HOMO and E_LUMO) are important quantum chemical descriptors. A higher E_HOMO indicates a better electron-donating ability, while a lower E_LUMO suggests a greater electron-accepting ability. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. bhu.ac.in For example, regions of the molecule with a high concentration of the HOMO are likely to be the sites of electrophilic attack, while regions with a high concentration of the LUMO are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is also a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Molecule A | -6.5 | -1.2 | 5.3 |
| Molecule B | -5.8 | -1.5 | 4.3 |
| Molecule C | -7.1 | -0.9 | 6.2 |
| Note: This table provides a hypothetical comparison and does not represent actual calculated values for this compound. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This analysis provides a quantitative understanding of intramolecular interactions and charge transfer events.
The core of NBO analysis involves examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (anti-bonds). The strength of these interactions is evaluated using second-order perturbation theory, yielding a stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater electron density transfer.
For this compound, NBO analysis would identify key intramolecular charge transfer (ICT) interactions. For instance, it could quantify the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the pyridine ring. These interactions, often described as hyperconjugation, are crucial for understanding the molecule's stability and electronic structure.
Hypothetical NBO Analysis Data for this compound:
This table illustrates the type of data NBO analysis would provide. The specific interactions and energies would require a dedicated computational study on the molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP (O) | π* (N1-C2) | Value | π-conjugation |
| LP (N) | π* (C2-C3) | Value | π-conjugation |
| σ (C3-C4) | σ* (C4-Cl) | Value | Hyperconjugation |
| σ (C-H) of CH₃ | π* (C2-C3) | Value | Hyperconjugation |
Note: The values in this table are hypothetical and serve as an example of what NBO analysis would report. Actual data is contingent on a specific computational study.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
The MEP map is color-coded, with red typically indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions (positive potential), which are attractive to nucleophiles. Intermediate potentials are shown in shades of orange, yellow, and green.
In the case of this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the hydroxyl/carbonyl group and potentially the nitrogen atom, indicating these are the primary sites for electrophilic attack or hydrogen bond donation.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group (in the -ol form) and potentially on the carbon atoms adjacent to the electron-withdrawing chlorine and oxygen atoms. These areas are prone to nucleophilic attack.
This visual information is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.
Local Reactivity Descriptors
Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity at specific atomic sites. These descriptors help to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.
Key local reactivity descriptors include:
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system.
f⁺(r): For nucleophilic attack (measures reactivity towards an electron donor).
f⁻(r): For electrophilic attack (measures reactivity towards an electron acceptor).
f⁰(r): For radical attack.
Local Softness (s(r)) and Hardness (η(r)): These are related to the Fukui function and the global softness and hardness of the molecule, providing further detail on site-specific reactivity.
For this compound, calculating these descriptors would pinpoint which atoms are most susceptible to different types of chemical reactions, complementing the qualitative insights from MEP maps.
Illustrative Table of Fukui Indices for this compound:
| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |
| N1 | Value | Value |
| C2 | Value | Value |
| C3 | Value | Value |
| C4 | Value | Value |
| O | Value | Value |
| Cl | Value | Value |
Note: This table represents the expected output of a local reactivity descriptor analysis. The atom with the highest f⁺ value is the most likely site for nucleophilic attack, while the highest f⁻ value indicates the preferred site for electrophilic attack.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Theoretical studies can determine the geometry of the transition state and its associated activation energy (Ea). This information is critical for understanding reaction kinetics and selectivity. For instance, in reactions where multiple products are possible, comparing the activation energies for the different pathways can predict which product will be favored.
For this compound, such studies could investigate:
Nucleophilic Aromatic Substitution: The mechanism of replacing the chlorine atom with various nucleophiles.
Tautomerization: The energy barrier between the pyridin-2-ol and 2-pyridone forms.
N- vs. O-Alkylation/Acylation: The transition states and activation energies for reactions at the nitrogen versus the oxygen atom, predicting the likely outcome under different conditions.
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are critical for understanding the condensed-phase behavior of molecules, including their crystal packing, solubility, and interactions with biological targets. Computational tools like Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak forces.
The Reduced Density Gradient (RDG) is a function of the electron density (ρ) and its first derivative. Plotting RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) provides a powerful way to identify and classify non-covalent interactions.
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as sharp spikes at large negative values of sign(λ₂)ρ.
Weak Attractive Interactions (e.g., van der Waals forces): Appear as broader spikes near zero.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at large positive values of sign(λ₂)ρ.
NCI plots provide a 3D visualization of the non-covalent interactions identified by the RDG analysis. They generate isosurfaces in real space where these interactions occur. The surfaces are color-coded based on the value of sign(λ₂)ρ:
Blue: Strong attractive interactions (hydrogen bonds).
Green: Weak van der Waals interactions.
Red: Repulsive steric interactions.
For a dimer or crystal structure of this compound, NCI plots would visually map the hydrogen bonds (e.g., O-H···N or N-H···O=C), π-π stacking between pyridine rings, and halogen bonds involving the chlorine atom, providing a clear and intuitive picture of the forces governing its supramolecular assembly.
Quantum Theory of Atoms in Molecules (QTAIM) Studies of Hydrogen Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electronic structure of molecules and characterizing the nature of chemical bonds and intermolecular interactions, including hydrogen bonds. This theory, developed by Richard Bader, is based on the topological analysis of the electron density, ρ(r). Within QTAIM, the presence of a bond is indicated by a bond path, a line of maximum electron density linking two atomic nuclei. At a specific point along this path, known as the bond critical point (BCP), the gradient of the electron density vanishes. The properties of the electron density at this BCP offer profound insights into the nature and strength of the interaction.
While no specific QTAIM studies have been published for this compound, extensive computational research on analogous systems, particularly on 2-pyridone and its halogenated derivatives, allows for a detailed and scientifically grounded analysis of the expected topological parameters. ijnc.ir
Analysis of N-H···O Hydrogen Bonds
The primary and strongest hydrogen bonding interaction anticipated for 4-Chloro-3-methyl-2-pyridone is the formation of a cyclic dimer via two N-H···O hydrogen bonds. Computational studies on the dimer of 2-pyridone and its chloro-substituted analogues provide benchmark QTAIM parameters for this type of interaction. ijnc.ir These are classified as moderate to strong hydrogen bonds, exhibiting significant covalent character.
The key QTAIM parameters at the BCP for a hydrogen bond are:
The electron density (ρ(r)) : Its magnitude correlates with the strength of the bond.
The Laplacian of the electron density (∇²ρ(r)) : This indicates whether the electron density is concentrated (∇²ρ(r) < 0, characteristic of covalent or shared-shell interactions) or depleted (∇²ρ(r) > 0, typical of closed-shell interactions like ionic bonds, van der Waals forces, and most hydrogen bonds) at the BCP.
The total energy density (H(r)) : This is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)). A negative value for H(r) is indicative of significant covalent character.
Based on DFT calculations (B3LYP/6-311++G(d,p) level) on the dimer of 2-chloro-2-pyridone, which serves as a close analogue, the expected QTAIM parameters for the N-H···O hydrogen bonds in the 4-Chloro-3-methyl-2-pyridone dimer can be reliably predicted. ijnc.ir The presence of the chlorine atom is expected to slightly influence the electronic properties and, consequently, the hydrogen bond strength compared to the unsubstituted 2-pyridone dimer.
Analysis of Weaker C-H···Cl, C-H···O, and C-H···N Hydrogen Bonds
In addition to the robust N-H···O dimerization, weaker hydrogen bonds are expected to contribute to the stability of the crystal lattice. These include potential intramolecular C-H···Cl interactions between a ring or methyl hydrogen and the chlorine atom, and intermolecular C-H···O or C-H···N interactions. researchgate.net
These interactions are classified as weak, closed-shell hydrogen bonds. researchgate.net Their QTAIM characteristics would include:
Significantly lower electron density (ρ(r)) at the BCP compared to the N-H···O bonds.
Positive values for the Laplacian of the electron density (∇²ρ(r)).
Small, positive values for the total energy density (H(r)).
The existence and characteristics of such weak bonds have been documented in the crystal structures of various heterocyclic and chlorinated aromatic compounds. researchgate.netnih.gov
Detailed Research Findings
A comprehensive QTAIM analysis reveals a hierarchy of interactions governing the structure of 4-Chloro-3-methyl-2-pyridone. The strong N-H···O hydrogen bonds are the primary drivers of dimerization, creating a stable, planar R²₂(8) ring motif. The topological parameters for these bonds are expected to fall in a range that signifies a transition between purely closed-shell and shared-shell interactions, often referred to as moderate strength hydrogen bonds with some covalent character. ijnc.irnih.gov
The following table summarizes the anticipated QTAIM parameters for the different types of hydrogen bonds in 4-Chloro-3-methyl-2-pyridone, based on data from analogous systems.
Table 1: Predicted QTAIM Parameters for Hydrogen Bonds in 4-Chloro-3-methyl-2-pyridone at the Bond Critical Point (BCP)
| Hydrogen Bond Type | Interaction | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) | Reference/Analogue System |
|---|---|---|---|---|---|
| Strong Intermolecular | N-H···O=C | ~0.025 - 0.040 | ~0.080 - 0.100 | ~ -0.001 to -0.003 | 2-Chloro-2-pyridone Dimer ijnc.ir |
| Weak Intramolecular | C-H···Cl | ~0.005 - 0.015 | > 0 | > 0 | Chlorinated Quinolone Derivatives nih.gov |
| Weak Intermolecular | C-H···O | ~0.002 - 0.010 | > 0 | > 0 | General Weak H-Bonds researchgate.net |
| Weak Intermolecular | C-H···N | ~0.002 - 0.009 | > 0 | > 0 | Aza-heterocycle Crystals rsc.org |
Synthetic Applications of 4 Chloro 3 Methylpyridin 2 Ol As a Chemical Building Block
Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
The substituted pyridone scaffold is a common motif in a wide range of biologically active molecules. The specific arrangement of substituents in 4-chloro-3-methylpyridin-2-ol makes it a particularly useful precursor for complex pharmaceutical compounds.
The utility of this compound and its derivatives is prominently demonstrated in the synthesis of high-value Active Pharmaceutical Ingredients (APIs).
Rabeprazole: This proton pump inhibitor (PPI), used to treat acid-related gastrointestinal conditions, incorporates a substituted pyridine (B92270) ring linked to a benzimidazole (B57391) moiety. The synthesis of Rabeprazole often involves intermediates derived from the this compound core. A crucial step is the preparation of a 2-chloromethyl pyridine intermediate, which is then coupled with 2-mercaptobenzimidazole (B194830). asianjpr.comresearchgate.net For instance, a related starting material, 4-chloro-2,3-dimethyl pyridine N-oxide, can be transformed into a key intermediate, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. asianjpr.com This intermediate is then condensed with 2-mercaptobenzimidazole to form the sulfide (B99878) precursor, which is subsequently oxidized to yield Rabeprazole. google.com
Furthermore, a direct derivative, 4-chloro-2-(chloromethyl)-3-methylpyridine, is reacted with 1H-benzo[d]imidazole-2-thiol to synthesize an important impurity and building block, 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. neliti.com This underscores the role of the 4-chloro-3-methylpyridine (B157665) skeleton as the foundational structure upon which the final drug molecule is assembled. The process involves the strategic replacement of the 4-chloro group with an alkoxide and subsequent modifications to the 2-methyl group to facilitate coupling with the benzimidazole portion. google.com
Finerenone: This non-steroidal mineralocorticoid receptor antagonist, used for treating chronic kidney disease associated with type 2 diabetes, features a complex dihydropyridine-based core. While direct synthesis from this compound is not the primary published route, a key intermediate in some syntheses is 4-amino-5-methyl-1H-pyridin-2-one. google.com This intermediate is prepared from 2-chloro-5-methyl-4-pyridinamine. google.com The structural similarity highlights the importance of the substituted pyridin-2-one framework, demonstrating how variations of the this compound scaffold are pivotal in constructing intricate drug molecules like Finerenone. nih.gov
The following table summarizes the key intermediates derived from the 4-chloro-3-methylpyridine core in the synthesis of these pharmaceuticals.
| Drug | Key Intermediate Derived from Pyridine Core | Synthetic Role |
| Rabeprazole | 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine | Couples with the benzimidazole moiety. google.com |
| 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | Precursor to a Rabeprazole-related compound via oxidation. neliti.com | |
| Finerenone | 4-Amino-5-methyl-1H-pyridin-2-one | A structural analog used as a building block for the drug's core. google.com |
Utility in the Development of Agrochemicals and Other Industrial Compounds
Pyridine-containing compounds represent a significant class of modern agrochemicals, valued for their high efficacy and targeted biological activity. acs.org Chlorinated methylpyridines, in particular, are crucial intermediates for fourth-generation pesticides that are both potent and more environmentally compatible. acs.org
While specific, commercialized agrochemicals derived directly from this compound are not widely documented, its structural motifs are highly relevant. The combination of a chloro-substituent and a methyl group on a pyridine ring is a well-established toxophore in many pesticides. The this compound structure serves as an excellent starting point for the synthesis of compound libraries for agrochemical screening. Its reactivity allows for the introduction of various functional groups, which can modulate the biological activity and physical properties of the resulting molecules, potentially leading to the discovery of novel herbicides, insecticides, or fungicides.
Precursor for the Synthesis of Novel Heterocyclic Systems
The reactivity of this compound makes it a valuable precursor for more complex, novel heterocyclic systems. The molecule can undergo various transformations to build new rings or link to other heterocyclic units.
For example, related pyridin-2-ol structures can react as ambident nucleophiles, participating in N-arylation or O-arylation to form bipyridinyl ethers and bipyridinones. This reactivity allows for the construction of multi-ring systems. Furthermore, derivatives of this compound can be used to synthesize biheterocyclic compounds. For instance, related acetohydrazide derivatives can be cyclized to form novel 1,2,4-triazoles and 1,3,4-oxadiazoles, which themselves can be further functionalized. nih.gov
The pyridine ring can also serve as a template for building fused ring systems. Using modern catalytic methods, such as Rh(III)-catalyzed annulation with alkynes, the pyridone core can be elaborated into more complex structures like multi-substituted isoquinolinones. nih.gov These reactions demonstrate the potential of this compound as a versatile platform for accessing a wide diversity of heterocyclic architectures with potential applications in medicinal chemistry and materials science.
Derivatization for Functional Materials and Catalytic Applications
The unique electronic and structural properties of the this compound scaffold make it an intriguing candidate for the development of functional materials and catalysts. The pyridine nitrogen atom and the pyridone oxygen can act as coordination sites for metal ions. This allows for the design of metal complexes that could function as catalysts for a variety of organic transformations.
Furthermore, heterocyclic compounds are at the heart of many functional organic materials. The derivatization of this compound can lead to molecules with interesting photophysical properties, such as fluorescence, making them potentially useful as organic light-emitting diode (OLED) materials or fluorescent probes. The ability to undergo C-H functionalization and cross-coupling reactions allows for the extension of the π-conjugated system, a key strategy in tuning the electronic and optical properties of organic materials. The introduction of silyl (B83357) ethers, for example, can facilitate C-O bond formation, enabling the creation of novel ether-linked materials. acs.org
Strategies for Further Functionalization and Molecular Diversification
A key advantage of this compound as a building block is the array of strategies available for its further functionalization, allowing for the creation of a diverse library of derivatives. The reactivity of the molecule can be selectively targeted at several positions.
Reactions at C4 (Chloro Substitution): The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with a wide range of nucleophiles such as alkoxides, amines, and thiols. This is a primary route for introducing significant molecular diversity.
Reactions at the Pyridone Moiety: The pyridin-2-ol/pyridin-2-one tautomeric system offers dual reactivity. The oxygen atom can be alkylated or acylated, while the nitrogen atom can undergo N-alkylation or N-arylation, providing another avenue for derivatization.
C-H Functionalization: Modern catalytic methods have enabled the direct functionalization of the C-H bonds on the pyridine ring, which was previously a major challenge.
C6-Functionalization: The electron-deficient C6 position can be targeted for alkenylation using Ni/Al cooperative catalysis. nih.gov It can also undergo borylation via rhodium catalysis, which then allows for subsequent Suzuki-Miyaura cross-coupling reactions. nih.gov
C5 and C3-Functionalization: The electron-rich C3 and C5 positions are reactive towards electrophiles. Radical C3-arylation can be achieved using iron catalysis or metal-free conditions. nih.gov
Meta-Selective Functionalization: Dearomatization-rearomatization strategies provide a powerful method for achieving meta-selective (C3 or C5) functionalization, a historically difficult transformation for pyridines. researchgate.net This can involve hydroboration followed by catalytic allylation and subsequent oxidation. researchgate.net
The table below outlines the various strategies for the diversification of the this compound scaffold.
| Position | Reaction Type | Reagents/Catalysts | Resulting Functionalization |
| C4 | Nucleophilic Substitution | Alkoxides, Amines, Thiols | Replacement of -Cl with -OR, -NR2, -SR |
| O/N-atom | Alkylation/Arylation | Alkyl halides, Arylboronic acids | O- or N-functionalization |
| C6 | C-H Alkenylation | Alkynes, Ni(cod)2/P(i-Pr)3, AlMe3 | Introduction of alkenyl groups |
| C6 | C-H Borylation | pinB-Bpin, Rhodium catalyst | Introduction of a boronate ester for cross-coupling |
| C3 | C-H Arylation | Arylhydrazines, K2CO3/O2 | Introduction of aryl groups |
| C3/C5 | Dearomatization-Functionalization | Boranes, Palladium catalysts | Introduction of various groups at meta positions |
These diverse functionalization strategies solidify the status of this compound as a highly valuable and versatile building block in modern organic synthesis.
Conclusion and Future Research Directions
Summary of Key Findings on 4-Chloro-3-methylpyridin-2-OL
Direct and extensive research focused exclusively on this compound is notably limited in publicly accessible scientific literature. The compound is often cataloged by chemical suppliers, but detailed studies on its synthesis, reactivity, and applications are not widely published. However, by examining the chemistry of its constituent functional groups and closely related analogues, a number of key characteristics can be inferred.
The principal feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. nih.govyoutube.com This equilibrium is highly sensitive to the solvent, temperature, and the nature of substituents on the pyridine (B92270) ring. nih.govresearchgate.net For this compound, the electronic effects of the electron-withdrawing chlorine atom and the electron-donating methyl group, combined with their positions on the ring, would be expected to influence the relative stability of the hydroxypyridine versus the pyridone tautomer. Theoretical studies on similar systems suggest that the pyridone form is often favored in the solid state and in polar solvents. nih.govresearchgate.net
While specific synthetic procedures for this exact molecule are not detailed in peer-reviewed journals, the synthesis of related chlorinated and methylated pyridinols is well-documented, often as key intermediates in the preparation of complex pharmaceutical compounds like Rabeprazole. neliti.comchemscene.com These syntheses typically involve multi-step sequences starting from substituted pyridines or pyranones. prepchem.comgoogle.com The applications of structurally similar chlorinated pyridines are diverse, ranging from active ingredients in herbicides to crucial building blocks for targeted therapeutics. nih.govnih.gov
Table 1: Properties of Related Pyridine Derivatives
| Compound Name | Molecular Formula | Known Applications/Significance |
|---|---|---|
| 2-Chloro-3-methylpyridin-4-ol | C₆H₆ClNO | Intermediate in chemical synthesis; studied for its reactivity in substitution and oxidation reactions. evitachem.com |
| 4-Chloro-2-methylpyridin-3-ol | C₆H₆ClNO | Chemical intermediate. chemicalbook.com |
| 4-Chloro-3-methoxy-2-methylpyridine | C₇H₈ClNO | Precursor in the synthesis of proton pump inhibitors like Pantoprazole. prepchem.comsigmaaldrich.com |
| 4-Chloro-3-methylpyridin-2-amine | C₆H₇ClN₂ | Building block in synthetic chemistry. nih.gov |
Unexplored Synthetic Routes and Mechanistic Questions
The absence of dedicated synthetic studies on this compound presents a clear opportunity for investigation. Several plausible, yet unexplored, synthetic strategies can be proposed based on established pyridine chemistry.
Direct Chlorination: A potential route could involve the direct chlorination of 3-methylpyridin-2-ol. However, controlling the regioselectivity of this reaction would be a significant challenge, as electrophilic attack could occur at multiple positions on the pyridine ring. Investigating different chlorinating agents and reaction conditions would be necessary to optimize the yield of the desired C4-chloro isomer.
Cyclization Strategies: Building the pyridinone ring from acyclic precursors is another viable but unexplored approach. This could involve the condensation of a suitably substituted 1,3-dicarbonyl compound or its equivalent with an amine source. The challenge lies in preparing the required acyclic starting materials bearing the necessary chloro- and methyl-substituents in the correct positions.
Modification of Existing Pyridines: Starting from a pre-functionalized pyridine, such as 4-amino-3-methylpyridin-2-ol, and converting the amino group to a chloro group via a Sandmeyer-type reaction is a classic but untested method for this specific molecule.
Beyond synthesis, fundamental mechanistic questions remain. The most significant is the precise position of the tautomeric equilibrium between the 2-hydroxypyridine (B17775) and the 2-pyridone forms. The interplay between the inductive effect of the chlorine atom and the hyperconjugation effect of the methyl group makes a simple prediction difficult. Answering this would require detailed spectroscopic (NMR, UV/Vis) and crystallographic studies. researchgate.net
Potential for Novel Chemical Transformations and Applications
The trifunctional nature of this compound (possessing chloro, methyl, and hydroxyl/amide groups) makes it a versatile platform for developing novel chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols). This offers a direct route to a library of 4-substituted-3-methylpyridin-2-ols, which could be screened for biological activity. evitachem.com
Cross-Coupling Reactions: The C-Cl bond could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position. This would dramatically expand the structural diversity of accessible derivatives. nih.gov
Derivatization of the Hydroxyl/Amide Group: The N-H or O-H group can be alkylated, acylated, or used to direct metallation, providing further avenues for functionalization.
Given the prevalence of the substituted pyridine scaffold in bioactive molecules, this compound is a promising starting point for drug discovery and agrochemical research. nih.gov Analogues of chlorinated pyridines have shown utility as kinase inhibitors and herbicides. nih.gov Therefore, derivatives of this compound could be explored for similar applications, potentially leading to the discovery of new lead compounds.
Opportunities for Advanced Computational Modeling in Pyridinol Chemistry
Computational chemistry offers a powerful, predictive toolkit to address many of the unanswered questions surrounding this compound before engaging in extensive lab work.
Tautomer Stability Prediction: Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the relative energies of the 2-hydroxypyridine and 2-pyridone tautomers in both the gas phase and in various solvents (using implicit or explicit solvent models). nih.govwayne.educhemrxiv.org This would provide a foundational understanding of its predominant form under different conditions.
Reaction Mechanism and Regioselectivity: Computational modeling can be used to map the potential energy surfaces for proposed synthetic reactions. This would help predict the feasibility of unexplored routes and rationalize the regioselectivity of reactions like chlorination, providing insights to guide experimental design. nih.gov
Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. nih.gov Comparing these predicted spectra with experimental data would be crucial for confirming the structure and tautomeric form of the synthesized compound.
Virtual Screening: Once the core scaffold is established, computational models can be used to design a virtual library of derivatives and dock them into the active sites of biological targets (e.g., kinases, enzymes), helping to prioritize which compounds to synthesize for biological screening.
Q & A
Basic: What are the common synthetic routes for 4-Chloro-3-methylpyridin-2-OL, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of this compound typically involves halogenation and hydroxylation of pyridine derivatives. A practical approach includes:
- Chlorination : Reacting 3-methylpyridin-2-ol with chlorinating agents (e.g., POCl₃) under controlled temperature (60–80°C) to introduce the chloro group.
- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product.
For optimization, monitor reaction progress via TLC and adjust stoichiometry (e.g., excess chlorinating agent) to improve yield. Pre-purification steps, such as acid-base extraction, can remove unreacted starting materials .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and hydroxyl proton (broad peak, δ ~10–12 ppm). Methyl groups appear as singlets (δ ~2.5 ppm).
- ¹³C NMR : Confirm the pyridine ring carbons (δ 120–150 ppm) and methyl carbon (δ ~20 ppm).
- IR : A strong O-H stretch (~3200–3500 cm⁻¹) and C-Cl absorption (~550–750 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 157.5 (C₆H₆ClNO). Fragmentation patterns should align with loss of Cl or hydroxyl groups.
X-ray crystallography (via SHELXL) resolves solid-state structure and hydrogen bonding .
Basic: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Optimize Geometry : Predict bond lengths and angles, validating experimental XRD data.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. Chloro and hydroxyl groups lower LUMO energy, enhancing electrophilicity.
- Thermochemistry : Estimate enthalpy of formation (ΔHf) using hybrid functionals. Becke’s three-parameter exchange-correlation functional improves accuracy for halogenated systems .
Advanced: What strategies resolve contradictions in reported synthetic yields or spectroscopic data for halogenated pyridinols?
Answer:
- Systematic Review : Conduct a meta-analysis of literature (e.g., PRISMA guidelines) to identify variables affecting yields (e.g., solvent polarity, catalysts).
- Reproducibility Tests : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Data Validation : Cross-reference NMR/IR with computational predictions (DFT) to confirm assignments. Use high-resolution mass spectrometry (HRMS) for molecular formula accuracy .
Advanced: How does the substitution pattern on the pyridine ring influence the reactivity and regioselectivity in this compound derivatives?
Answer:
- Electronic Effects : The chloro group (electron-withdrawing) directs electrophilic substitution to the para position, while the hydroxyl group (electron-donating) activates the ortho position.
- Steric Effects : The methyl group at C3 hinders reactions at adjacent positions, favoring functionalization at C5 or C6.
- Case Study : In Suzuki-Miyaura coupling, Pd catalysts selectively couple boronic acids to the chloro-substituted position due to oxidative addition preferences .
Advanced: What advanced crystallographic methods address challenges in determining the solid-state structure of this compound, especially with low-quality crystals?
Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains in poorly diffracting crystals.
- High-Pressure Data Collection : Apply synchrotron radiation to improve resolution for microcrystalline samples.
- Hydrogen Bond Analysis : Employ Hirshfeld surfaces to map intermolecular interactions (e.g., O-H···N), critical for understanding packing motifs .
Advanced: How can solvent effects and intermolecular interactions be modeled computationally to understand the solution behavior of this compound?
Answer:
- Solvent Models : Use the conductor-like polarizable continuum model (CPCM) in DFT to simulate solvent polarity effects on tautomerism (e.g., keto-enol equilibrium).
- Molecular Dynamics (MD) : Simulate solute-solvent interactions (e.g., hydrogen bonding with water) to predict solubility. Chloro groups reduce polarity, while hydroxyl groups enhance aqueous solubility.
- COSMO-RS : Predict partition coefficients (logP) for solvent extraction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
